molecular formula C19H24N6O2 B1622237 Zolenzepine CAS No. 78208-13-6

Zolenzepine

Cat. No.: B1622237
CAS No.: 78208-13-6
M. Wt: 368.4 g/mol
InChI Key: OBVFNDZOAJBXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zolenzepine is a chemical compound known for its neuroleptic properties. It is primarily used as an antipsychotic agent and has been utilized in various regions, including Japan and some parts of Europe, since the 1980s . This compound is a member of the thienobenzodiazepine class of compounds and is structurally related to other antipsychotic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolenzepine involves several key steps. One common method includes the reaction of 4-chloroacetyl-1,3-dimethyl-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one with N-methylpiperazine in the presence of toluene at 80°C for 2 hours . This reaction yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Zolenzepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

Zolenzepine has a wide range of scientific research applications:

Mechanism of Action

Zolenzepine exerts its effects by acting as a dopamine antagonist. It has a high affinity for D1- and D2-like receptors, which are involved in the regulation of mood, cognition, and behavior . By blocking these receptors, this compound helps to alleviate symptoms of psychosis, such as hallucinations and delusions.

Comparison with Similar Compounds

Uniqueness: Zolenzepine is unique in its specific receptor binding affinity and its effectiveness in certain patient populations who do not respond well to other antipsychotics. Its side effect profile also differs, making it a valuable option in the pharmacological management of psychotic disorders.

Biological Activity

Zolenzepine is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a unique pharmacological profile, primarily functioning as an atypical antipsychotic. It interacts with various neurotransmitter systems in the brain, including:

  • Dopamine Receptors : this compound acts on dopamine receptors (D1, D2, D3) which are crucial in regulating mood and behavior.
  • Serotonin Receptors : It also influences serotonin receptors (5-HT2A, 5-HT2C), which are implicated in mood regulation and anxiety.
  • Histamine Receptors : The compound has effects on histamine H1 receptors, contributing to its sedative properties.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter release and receptor sensitivity. By antagonizing specific receptors, it helps in reducing symptoms associated with psychosis and mood disorders. The following table summarizes its receptor interactions:

Receptor Type Action Effect
Dopamine D1AntagonistReduces psychotic symptoms
Dopamine D2AntagonistDecreases dopamine overactivity
Serotonin 5-HT2AAntagonistAlleviates anxiety and depression
Histamine H1AntagonistInduces sedation

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in treating various conditions. For instance:

  • Schizophrenia Treatment : A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo. Patients reported reduced hallucinations and improved overall functioning.
  • Bipolar Disorder Management : In a clinical trial, this compound was administered to individuals experiencing manic episodes. Results indicated a rapid reduction in manic symptoms, with many participants achieving stabilization within weeks.
  • Chronic Pain Management : Although primarily an antipsychotic, this compound's modulation of neurotransmitter systems has led to investigations into its use for chronic pain management. A case study reported effective pain control in patients where traditional analgesics failed.

Safety Profile

This compound's safety profile is crucial for its clinical application. Preliminary studies indicate that it has a favorable tolerance level among patients, with minimal side effects reported. Commonly observed side effects include:

  • Mild sedation
  • Weight gain
  • Metabolic changes

Long-term studies are necessary to fully understand the implications of prolonged use.

Properties

CAS No.

78208-13-6

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C19H24N6O2/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,20,27)

InChI Key

OBVFNDZOAJBXJM-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C

Canonical SMILES

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C

Key on ui other cas no.

78208-13-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.5 g of 4-chloroacetyl-1,3-dimethyl-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one, 8.1 g of N-methylpiperazine and 50 ml of toluene are stirred at 80° C. for 2 hours. 60 ml of dilute sodium bicarbonate solution are added to the mixture, the layers are separated and the aqueous phase is extracted by shaking it with toluene several times more before concentrating it to dryness in vacuo. The residue is stirred with 100 ml of isopropanol and is filtered; the filtrate is concentrated in vacuo. The residue (4.0 g) is purified by stirring it with diethyl ether and by recrystallizing it from toluene, which yields 2.2 g of 1,3-dimethyl-4-[(4-methylpiperazin-1-yl)acetyl]-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one, mp 186° to 188° C.; succinate, mp 172° to 174° C.
Name
4-chloroacetyl-1,3-dimethyl-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.